N-(N-formylanilino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxaldehyde,1-phenyl-: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of hydrazine and is characterized by the presence of two formyl groups attached to a hydrazine moiety, with a phenyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- can be synthesized through several methods. One common route involves the reaction of formic acid with phenylhydrazine. The reaction typically proceeds under mild conditions, with the formic acid acting as both a reactant and a solvent. The reaction yields 1,2-Hydrazinedicarboxaldehyde,1-phenyl- with a moderate to high yield .
Industrial Production Methods: Industrial production of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used as a reagent for the detection and quantification of aldehydes and ketones in biological samples.
Industry: In the industrial sector, 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1,2-Diformylhydrazine: Similar structure but lacks the phenyl group.
N,N’-Diformylhydrazine: Another derivative of hydrazine with two formyl groups but no phenyl group.
Comparison: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it more suitable for certain applications, such as in medicinal chemistry and organic synthesis .
Properties
CAS No. |
49849-42-5 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(N-formylanilino)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-6-9-10(7-12)8-4-2-1-3-5-8/h1-7H,(H,9,11) |
InChI Key |
GFUMSEVEPPQNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.